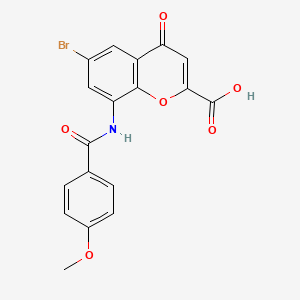
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4h-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has gained attention due to its potent and selective agonistic activity towards the orphan G protein-coupled receptor GPR35 .
Preparation Methods
The synthesis of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.
Amidation Reaction: The 6-bromo-4-oxo-4H-chromene-2-carboxylic acid is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Chemical Reactions Analysis
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene ring and the amide group.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Pharmacological Studies: It is used as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Drug Development: The compound’s selective activity towards GPR35 suggests potential therapeutic applications in conditions where GPR35 is implicated, such as inflammation and cancer.
Biological Research: It is used in various biological assays to understand the signaling pathways and molecular mechanisms involving GPR35.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves its binding to the GPR35 receptor. Upon binding, it activates the receptor, leading to the recruitment of β-arrestin and subsequent downstream signaling pathways. This activation can modulate various cellular responses, including inflammation and cell proliferation .
Comparison with Similar Compounds
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is unique due to its high selectivity and potency towards GPR35 compared to other chromene derivatives. Similar compounds include:
6-Bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: Another potent agonist for GPR35 with similar selectivity.
6-Bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: This compound activates GPR35 across multiple species, including humans, rats, and mice.
These compounds share structural similarities but differ in their selectivity and potency towards GPR35, highlighting the unique properties of this compound.
Biological Activity
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, identified by its CAS number 1443367-20-1, is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H12BrNO6 with a molecular weight of 418.20 g/mol. The compound features a chromene ring system that is essential for its biological activity.
GPR35 Agonism
One of the most significant biological activities of this compound is its role as a GPR35 agonist . GPR35 is a G protein-coupled receptor implicated in various physiological processes, including inflammation and pain modulation. The compound has been shown to bind to GPR35 with high affinity (KD = 5.27 nM), demonstrating its potential as a therapeutic agent in conditions where GPR35 modulation is beneficial .
Antimicrobial Properties
Flavonoid compounds are known for their antimicrobial activities. Although direct studies on this compound's antimicrobial effects are scarce, related compounds within the chromene family have shown effectiveness against bacterial and fungal strains .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound interacts with GPR35, leading to downstream signaling that may affect inflammatory pathways.
- Cellular Uptake : Its lipophilic nature allows for effective cellular penetration, facilitating interaction with intracellular targets.
- Modulation of Enzymatic Activity : Like many flavonoids, it may inhibit enzymes involved in oxidative stress and inflammation.
Case Studies and Research Findings
Properties
Molecular Formula |
C18H12BrNO6 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
6-bromo-8-[(4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C18H12BrNO6/c1-25-11-4-2-9(3-5-11)17(22)20-13-7-10(19)6-12-14(21)8-15(18(23)24)26-16(12)13/h2-8H,1H3,(H,20,22)(H,23,24) |
InChI Key |
TZKQFDIFVZAYER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2OC(=CC3=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















